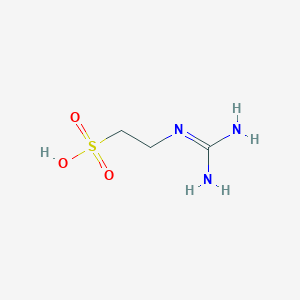

Guanidinoethyl sulfonate

Beschreibung

Eigenschaften

IUPAC Name |

2-(diaminomethylideneamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLRIMRKZBSSED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202654 | |

| Record name | Taurocyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taurocyamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

39 mg/mL at 21 °C | |

| Record name | Taurocyamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

543-18-0 | |

| Record name | 2-[(Aminoiminomethyl)amino]ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurocyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurocyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taurocyamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Guanidinoethyl Sulfonate (GES) and its Interaction with GABAergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidinoethyl sulfonate (GES), a structural analog of taurine (B1682933), has been a subject of interest in neuroscience research due to its multifaceted interactions with inhibitory neurotransmitter systems. Primarily recognized as a competitive inhibitor of taurine transport, GES also exhibits direct effects on γ-aminobutyric acid (GABA) receptors, the principal inhibitory receptors in the central nervous system. This technical guide provides an in-depth analysis of the current understanding of GES's effects on GABA receptors, with a focus on GABA_A receptors. It consolidates quantitative data from functional studies, details experimental protocols for assessing these interactions, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the pharmacological profile of GES and its potential as a modulator of GABAergic neurotransmission.

Introduction

Guanidinoethyl sulfonate (GES), also known as taurocyamine, is a naturally occurring guanidino compound.[1] Its structural similarity to the neuromodulator taurine has led to its widespread use as a tool to study taurine transport and function.[2] However, a growing body of evidence reveals that GES possesses its own intrinsic pharmacological activity, notably at GABA_A receptors.[2][3] Understanding this activity is crucial for interpreting data from studies using GES as a taurine transport inhibitor and for exploring its potential as a direct modulator of GABAergic signaling. This guide synthesizes the available data on the agonistic and antagonistic properties of GES at GABA receptors, provides detailed experimental methodologies, and outlines the potential downstream signaling consequences of these interactions.

Quantitative Data on GES-GABA_A Receptor Interactions

The interaction of GES with GABA_A receptors has been characterized primarily through electrophysiological studies. GES acts as a weak partial agonist, capable of directly gating the GABA_A receptor channel, and also as an antagonist of GABA-evoked currents. The following tables summarize the key quantitative findings from published research.

Table 1: Agonistic Properties of Guanidinoethyl Sulfonate at GABA_A Receptors

| Cell Type | EC50 (µM) | Maximal Response (% of GABAmax) | Hill Coefficient | Reference |

| Mouse Striatal Medium Spiny Neurons & Cholinergic Interneurons | 534 ± 65 | 5.6 - 9.9 | 0.93 ± 0.09 | [2] |

| Murine Cerebellar Granule Cells | 321 | Not Reported | Not Reported | [2] |

Table 2: Antagonistic Properties of Guanidinoethyl Sulfonate

| Receptor/Current | IC50 | Type of Inhibition | Notes | Reference |

| GABA-evoked currents | Not explicitly quantified, but 1 mM GES markedly reduces GABA response. | Appears to be non-competitive | GES antagonizes GABA-evoked responses. | [2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing GES Effects

This protocol is based on the methodology described by Sergeeva et al. (2002) for recording from acutely isolated striatal neurons.[2]

Objective: To measure currents evoked by GES and its effect on GABA-activated currents in isolated neurons.

Materials:

-

Animals: C57BL/6 mice (P15-20)[2]

-

Slicing Solution (ACSF), oxygenated with 95% O2 / 5% CO2: Composition not detailed in the source. A standard ACSF recipe can be used.

-

Dissociation and Recording Solution: 150 mM NaCl, 3.7 mM KCl, 2.0 mM CaCl2, 2.0 mM MgCl2, 10 mM HEPES, 20 mM glucose, pH adjusted to 7.4 with NaOH.[2]

-

Intracellular Pipette Solution: Composition not detailed in the source. A typical internal solution for recording chloride currents would contain a high concentration of CsCl to isolate these currents.

-

Drugs: Guanidinoethyl sulfonate (GES), γ-aminobutyric acid (GABA), Gabazine (SR-95531).

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the mouse in accordance with approved animal care protocols.

-

Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.

-

Prepare coronal slices (300 µm) of the striatum using a vibratome.

-

Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Cell Isolation:

-

Transfer a single slice to the recording chamber perfused with the dissociation and recording solution.

-

Acutely isolate single neurons from the striatum by placing a glass sphere (0.5 mm diameter) close to the slice surface and vibrating it vertically (200 Hz, 0.2 mm amplitude).[2]

-

Identify medium spiny neurons and cholinergic interneurons based on their morphology using an inverted microscope.[2]

-

-

Whole-Cell Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-6 MΩ.

-

Fill the pipettes with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on an identified neuron.

-

Hold the neuron at a membrane potential of -70 mV.

-

Compensate for series resistance (80-90%). Only include cells with a series resistance lower than 15 MΩ in the analysis.[2]

-

-

Drug Application:

-

Use a fast drug application system to apply agonists and antagonists.

-

To determine the agonistic effect of GES, apply increasing concentrations of GES and record the evoked currents.

-

To assess the antagonistic effect, co-apply a fixed concentration of GABA with increasing concentrations of GES.

-

Confirm the involvement of GABA_A receptors by applying the specific antagonist, gabazine.

-

-

Data Analysis:

-

Acquire and analyze data using appropriate software (e.g., Tida for Windows).

-

Construct dose-response curves for the agonistic effect of GES and fit with the Hill equation to determine the EC50 and Hill coefficient.

-

Analyze the reduction of GABA-evoked currents by GES to characterize its antagonistic properties.

-

Radioligand Binding Assay (Hypothetical Protocol for GES)

Objective: To determine the inhibition constant (Ki) of GES for the GABA_A receptor binding site using a competitive binding assay with a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol).

Materials:

-

Tissue Source: Rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

-

Buffers:

-

Homogenization Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [3H]GABA or [3H]muscimol.

-

Unlabeled Ligands: Guanidinoethyl sulfonate (GES), unlabeled GABA (for determining non-specific binding).

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and recentrifugation multiple times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of radioligand (typically at or below its Kd).

-

Increasing concentrations of GES.

-

A saturating concentration of unlabeled GABA to determine non-specific binding.

-

Assay buffer to a final volume.

-

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of GES by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the GES concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of GES.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Weak GABA_A Receptor Agonism by GES

The weak agonistic activity of GES at GABA_A receptors is expected to trigger a downstream signaling cascade, although potentially with lower efficacy compared to the full agonist GABA. In certain developmental stages or specific neuronal compartments, GABA_A receptor activation can lead to depolarization due to a higher intracellular chloride concentration. This can subsequently activate voltage-gated calcium channels (VGCCs), leading to an influx of calcium and activation of calcium-dependent signaling molecules.

Caption: Proposed signaling cascade following weak agonism of GABA_A receptors by GES.

Experimental Workflow for Characterizing GES-GABA Receptor Interactions

The following diagram illustrates a logical workflow for a comprehensive investigation of the pharmacological effects of GES on GABA receptors.

Caption: Logical workflow for the in vitro characterization of GES at GABA receptors.

Discussion and Future Directions

The available evidence clearly indicates that Guanidinoethyl sulfonate is not merely an inert inhibitor of taurine transport but also a direct modulator of GABA_A receptors. Its characterization as a weak partial agonist and antagonist highlights the complexity of its pharmacological profile. The EC50 values for its agonistic effects are in the hundreds of micromolar range, suggesting that these effects may be most relevant in experimental conditions where high concentrations of GES are used.[2]

A significant gap in the current knowledge is the lack of direct binding affinity data (Ki values) for GES at GABA_A receptors. Such data would be invaluable for correlating functional effects with receptor occupancy. Furthermore, the subtype selectivity of GES for different GABA_A receptor isoforms remains largely unexplored. Given the diverse physiological roles of different GABA_A receptor subunits, investigating the interaction of GES with specific subunit combinations (e.g., those containing α1, α2, α3, or α5 subunits) could reveal more nuanced effects.

The potential interaction of GES with GABA_B and GABA_C receptors also warrants further investigation. While some guanidino compounds have been shown to act on GABA_C receptors, specific data for GES is needed.

References

An In-depth Technical Guide on the Interaction of Guanidinoethyl Sulfonate with Glycine Receptors

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Guanidinoethyl Sulfonate (GES), also known as Taurocyamine, is a structural analog of taurine (B1682933). While historically utilized as a competitive inhibitor of the taurine transporter to study the physiological roles of taurine, subsequent research has unveiled its direct and significant interactions with major inhibitory neurotransmitter receptors, most notably the glycine (B1666218) receptor (GlyR).[1][2][3][4][5] This guide provides a comprehensive technical overview of the interaction between GES and GlyRs, focusing on its antagonistic properties, the quantitative aspects of this interaction, and the experimental methodologies used for its characterization.

Core Interaction: Competitive Antagonism at Glycine Receptors

Guanidinoethyl sulfonate acts as a competitive antagonist at glycine receptors.[1][6][7] This means that GES binds to the same site on the GlyR as the endogenous agonist, glycine, but does not activate the receptor (i.e., it does not gate the ion channel).[1][6] By occupying the binding site, it prevents glycine from binding and eliciting its inhibitory effect. This antagonistic action is surmountable, meaning that increasing the concentration of glycine can overcome the blocking effect of GES.[1][6]

It is crucial to note that GES is not entirely selective for GlyRs. It also functions as a weak partial agonist at GABA-A receptors and can antagonize GABA-evoked responses.[1][6][8] This lack of specificity necessitates careful experimental design and interpretation of results when using GES as a pharmacological tool.

Quantitative Data Presentation

The following tables summarize the key quantitative data from electrophysiological studies on the interaction of GES with glycine receptors in acutely isolated striatal neurons of the mouse.[1][6]

Table 1: Effect of Guanidinoethyl Sulfonate on Glycine-Evoked Responses in Mouse Striatal Neurons

| Parameter | Control (Glycine alone) | With 0.5 mM GES |

| EC₅₀ | 62 µM | 154 µM |

| Hill Coefficient | 2.5 | 1.3 |

EC₅₀ (Half-maximal effective concentration) represents the concentration of glycine required to elicit 50% of the maximal response. The rightward shift in the EC₅₀ value in the presence of GES is a hallmark of competitive antagonism.[1][6] The change in the Hill coefficient suggests a potential alteration in the cooperative binding of glycine to the receptor in the presence of the antagonist.[1][6]

Table 2: Effect of Guanidinoethyl Sulfonate on Taurine-Evoked Glycine Receptor-Mediated Responses

| Interaction Type | Observation |

| Antagonism | Competitive |

| Dose-Response Curve Shift | Parallel rightward shift with no change in maximal response |

Taurine is a partial agonist at glycine receptors.[1] GES competitively antagonizes taurine-induced activation of GlyRs, providing further evidence for its action at the agonist binding site.[1][6]

Experimental Protocols

The primary methodology for characterizing the interaction of GES with GlyRs has been whole-cell patch-clamp electrophysiology on acutely isolated neurons.[1][6]

3.1. Preparation of Acutely Isolated Striatal Neurons

-

Animal Model: C57Bl/6 mice (postnatal days 14-21).

-

Brain Slice Preparation:

-

Mice are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose.

-

Coronal slices (300 µm thick) containing the striatum are prepared using a vibratome.

-

Slices are incubated in oxygenated ACSF at 34°C for at least 1 hour before dissociation.

-

-

Neuronal Dissociation:

-

A region of the striatum is dissected from a slice and incubated in a solution containing a protease (e.g., papain) in a calcium- and magnesium-free ACSF at 34°C.

-

The tissue is then washed in a low-calcium ACSF and mechanically triturated with fire-polished Pasteur pipettes of decreasing tip diameter to obtain a suspension of single neurons.

-

The dissociated neurons are plated onto a recording chamber mounted on an inverted microscope.

-

3.2. Whole-Cell Patch-Clamp Recording

-

Recording Setup: An inverted microscope equipped with differential interference contrast (DIC) optics, a patch-clamp amplifier, and a data acquisition system.

-

Pipette Solution: The internal solution for the patch pipette typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2 with CsOH. The high chloride concentration is used to create a large, inward chloride current upon receptor activation at negative holding potentials.

-

External Solution and Drug Application:

-

The recording chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.

-

Tetrodotoxin (TTX, ~0.5 µM) is often included to block voltage-gated sodium channels.

-

Agonists (glycine, taurine) and antagonists (GES, strychnine) are applied rapidly to the recorded neuron using a multi-barrel perfusion system to allow for fast solution exchange.

-

-

Recording Protocol:

-

Neurons are voltage-clamped at a holding potential of -60 mV.

-

A series of glycine concentrations are applied to generate a dose-response curve.

-

The protocol is repeated in the presence of a fixed concentration of GES (e.g., 0.5 mM).

-

Current amplitudes are measured at their peak, and the data is normalized to the maximal response to construct dose-response curves.

-

The curves are fitted with the Hill equation to determine EC₅₀ and Hill coefficient values.

-

Mandatory Visualizations

Diagram 1: Competitive Antagonism at the Glycine Receptor

Caption: Logical flow of competitive antagonism by GES at the glycine receptor.

Diagram 2: Experimental Workflow for Electrophysiological Characterization

Caption: Experimental workflow for characterizing GES effects on GlyRs.

Diagram 3: Signaling Pathway of Glycine Receptor Antagonism

References

- 1. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The taurine transporter substrate guanidinoethyl sulfonate mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanidinoethane sulfonate and the disposition of dietary taurine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of guanidinoethyl sulfonate on taurine concentrations and fetal growth in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Guanidinoethyl Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidinoethyl sulfonate, also known as taurocyamine, is a naturally occurring structural analog of taurine (B1682933). It serves as a valuable pharmacological tool for studying the physiological roles of taurine due to its action as a competitive inhibitor of the taurine transporter (TauT) and a competitive antagonist of the glycine (B1666218) receptor (GlyR). This technical guide provides a comprehensive overview of the physicochemical properties of Guanidinoethyl sulfonate, its synthesis, analytical characterization, and its effects on key biological signaling pathways. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and signaling pathways.

Physicochemical Properties

Guanidinoethyl sulfonate is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3]

| Property | Value | Reference |

| CAS Number | 543-18-0 | [1][3] |

| Molecular Formula | C₃H₉N₃O₃S | [1][2] |

| Molecular Weight | 167.19 g/mol | [2] |

| IUPAC Name | 2-(Guanidino)ethanesulfonic acid | |

| Synonyms | Taurocyamine, 2-Guanidinoethanesulfonic acid, Amidinotaurine, N-Guanyltaurine | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 263-265 °C | |

| Solubility | Soluble in PBS (pH 7.2) at ~1 mg/mL. Also soluble in DMSO and methanol (B129727) with heating. | [1] |

| Stability | Stable for at least 4 years when stored at -20°C. | |

| pKa (Predicted) | 1.31 ± 0.50 |

Synthesis and Purification

While Guanidinoethyl sulfonate is commercially available, a general method for its synthesis is described in the patent literature, involving the reaction of taurine with a guanidinylating agent.

Synthesis of Guanidinoethyl Sulfonate

A plausible synthesis route for Guanidinoethyl sulfonate involves the reaction of taurine with cyanamide (B42294) under controlled pH and temperature conditions.[4]

Experimental Protocol:

-

Reaction Setup: Dissolve taurine in an aqueous solution.

-

pH Adjustment: Adjust the pH of the taurine solution to a specific alkaline range.

-

Guanidinylation: Add an aqueous solution of cyanamide to the reaction mixture.

-

Heating and Incubation: Heat the reaction mixture to a specified temperature and maintain it for a set period to allow the reaction to proceed.

-

Cooling and pH Adjustment: Cool the reaction mixture and adjust the pH to a specific acidic range to facilitate precipitation.

-

Crystallization: Further cool the solution to induce crystallization of the product.

-

Isolation and Washing: Isolate the crystalline product by filtration and wash it with cold water or ethanol (B145695) to remove impurities.

-

Drying: Dry the purified product under vacuum.

Purification

Purification of Guanidinoethyl sulfonate is typically achieved through recrystallization from a suitable solvent system, such as water/ethanol mixtures. The purity of the final product can be assessed using the analytical techniques described below.

Analytical Characterization

A variety of analytical techniques can be employed to confirm the identity and purity of Guanidinoethyl sulfonate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of guanidino compounds and taurine analogs.[5][6][7] Due to the lack of a strong chromophore in Guanidinoethyl sulfonate, derivatization is often necessary for UV or fluorescence detection.

Experimental Protocol (General):

-

Derivatization: React the sample with a derivatizing agent such as ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) in an alkaline buffer.[5][8]

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV or fluorescence detection at wavelengths appropriate for the chosen derivative.

-

-

Quantification: Quantify the amount of Guanidinoethyl sulfonate by comparing the peak area to a standard curve of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals:

-

A triplet corresponding to the methylene (B1212753) group adjacent to the sulfonate group.

-

A triplet corresponding to the methylene group adjacent to the guanidino group.

-

Broad signals corresponding to the exchangeable protons of the guanidinium (B1211019) and sulfonate groups.

Expected ¹³C NMR Signals:

-

A signal for the carbon of the guanidinium group.

-

Signals for the two methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of Guanidinoethyl sulfonate. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Expected Mass Spectrum:

-

A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 168.05.

Biological Activity and Signaling Pathways

Guanidinoethyl sulfonate exerts its biological effects primarily through two mechanisms: competitive inhibition of the taurine transporter and competitive antagonism of the glycine receptor.[9][10] It also has a weaker effect on GABA-A receptors.[11]

Inhibition of the Taurine Transporter (TauT)

Guanidinoethyl sulfonate competitively inhibits the uptake of taurine into cells by blocking the TauT.[12][13] This leads to a depletion of intracellular taurine levels.

Experimental Protocol (Cellular Taurine Uptake Assay): [14][15]

-

Cell Culture: Culture cells expressing the taurine transporter (e.g., Caco-2 cells) in appropriate media.

-

Assay Initiation: Incubate the cells with a solution containing radiolabeled taurine (e.g., [³H]-taurine) in the presence and absence of varying concentrations of Guanidinoethyl sulfonate.

-

Incubation: Allow the uptake to proceed for a defined period at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled taurine.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the inhibitory constant (Ki) of Guanidinoethyl sulfonate by analyzing the concentration-dependent inhibition of taurine uptake.

Antagonism of the Glycine Receptor (GlyR)

Guanidinoethyl sulfonate acts as a competitive antagonist at ionotropic glycine receptors, thereby inhibiting glycine-mediated neurotransmission.[9]

Experimental Protocol (Whole-Cell Patch-Clamp Electrophysiology): [16][17][18][19][20]

-

Cell Preparation: Use cultured neurons or cells heterologously expressing glycine receptors.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to record ion currents across the cell membrane.

-

Agonist Application: Apply glycine to the cell to elicit an inward chloride current through the glycine receptors.

-

Antagonist Application: Co-apply Guanidinoethyl sulfonate with glycine and observe the reduction in the glycine-induced current.

-

Dose-Response Analysis: Construct dose-response curves for glycine in the presence and absence of Guanidinoethyl sulfonate to determine the nature of the antagonism (competitive vs. non-competitive) and the inhibitory constant (IC₅₀).

Downstream Signaling Pathways

The inhibition of taurine transport and subsequent depletion of intracellular taurine by Guanidinoethyl sulfonate can impact various downstream signaling pathways. Taurine itself is known to modulate pathways involved in cell survival, proliferation, and stress response. For instance, altered taurine levels have been linked to the modulation of p53, ERK, and mTOR signaling pathways.[21][22][23] The antagonistic effect on glycine receptors will primarily affect neuronal excitability and inhibitory neurotransmission.

Conclusion

Guanidinoethyl sulfonate is a well-characterized molecule with defined physicochemical properties and biological activities. Its ability to competitively inhibit taurine transport and antagonize glycine receptors makes it an indispensable tool in neuroscience and cell biology research. This guide provides a foundational understanding of its properties, synthesis, analysis, and biological actions, serving as a valuable resource for researchers and drug development professionals. Further investigation into its effects on downstream signaling pathways will continue to elucidate the complex roles of taurine and glycine in cellular function and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2-((Aminoiminomethyl)amino)ethanesulfonic acid | C3H9N3O3S | CID 68340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Guanidinoethyl sulfonate | 543-18-0 [sigmaaldrich.com]

- 4. CN102649772A - Artificially-synthesized taurocyamine and synthetic method thereof - Google Patents [patents.google.com]

- 5. Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromatography of guanidino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. foodchemistryjournal.com [foodchemistryjournal.com]

- 9. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The taurine transporter substrate guanidinoethyl sulfonate mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guanidinoethyl sulfonate and other inhibitors of the taurine transporting system in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrophysiological evidence of increased glycine receptor-mediated phasic and tonic inhibition by blockade of glycine transporters in spinal superficial dorsal horn neurons of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.ed.ac.uk [research.ed.ac.uk]

- 19. Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electrophysiological Signature of Homomeric and Heteromeric Glycine Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Modeling of Intracellular Taurine Levels Associated with Ovarian Cancer Reveals Activation of p53, ERK, mTOR and DNA-Damage-Sensing-Dependent Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Taurine Alleviates Pancreatic β‐Cell Senescence by Inhibition of p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

Guanidinoethyl sulfonate synthesis and chemical structure

An In-Depth Technical Guide to Guanidinoethyl Sulfonate and the Synthesis of the Related Compound Taurolidine

Guanidinoethyl Sulfonate (Taurocyamine)

Guanidinoethyl sulfonate, also known as Taurocyamine, is the N-amidino derivative of taurine (B1682933).[1] It is a naturally occurring guanidine-taurine analog and an intermediate in taurine and hypotaurine (B1206854) metabolism.[2]

Chemical Structure and Properties

The chemical identity of Guanidinoethyl sulfonate is well-established.

| Property | Value |

| IUPAC Name | 2-[(aminoiminomethyl)amino]-ethanesulfonic acid[2] |

| Synonyms | Taurocyamine, Guanidinoethane sulfonic acid, Amidinotaurine[3] |

| CAS Number | 543-18-0[3] |

| Molecular Formula | C3H9N3O3S[3] |

| Molecular Weight | 167.19 g/mol [3] |

| Solubility | Soluble in DMSO (very slightly, heated), Methanol (very slightly, heated), Water (heated)[4]. Approximately 1 mg/ml in PBS (pH 7.2) |

Biological Activity and Signaling

Guanidinoethyl sulfonate is a competitive inhibitor of taurine transporters and a competitive antagonist of glycine (B1666218) receptors (GlyR) with an IC50 of 565 μM.[5] It also exhibits weak agonist and antagonist effects on GABAA receptors.[5] By inhibiting taurine transport, it can be used to reduce taurine levels in tissues for research purposes.[5] Its interaction with glycine and GABA receptors suggests a role in neurotransmission.

Due to the limited availability of detailed synthesis protocols for Guanidinoethyl sulfonate in the provided search results, the remainder of this guide will focus on the synthesis and biological actions of the related compound, Taurolidine.

Taurolidine: Synthesis and Chemical Biology

Taurolidine is a synthetic antimicrobial and antineoplastic agent derived from the amino acid taurine.[6] It has garnered significant interest for its therapeutic potential.

Chemical Synthesis of Taurolidine

The synthesis of Taurolidine is a multi-step process that begins with taurine. A common method involves the protection of the amino group, conversion to an amide, deprotection, and final condensation with formaldehyde (B43269).[6]

A generalized synthesis workflow is as follows:

-

Protection of Taurine: The amino group of taurine is protected, often using benzyl (B1604629) chloroformate (Cbz-Cl), to form N-benzyloxycarbonyl-taurine (Cbz-taurine).[6]

-

Conversion to Cbz-Taurinamide: Cbz-taurine is then converted to Cbz-taurinamide.[6]

-

Deprotection: The Cbz protecting group is removed via hydrogenation to yield taurinamide, which is often converted to a more stable salt like taurinamide succinate (B1194679).[6]

-

Condensation: Taurinamide succinate is reacted with formaldehyde in a condensation reaction to form Taurolidine.[6]

References

The Evolving Science of Taurolidine: A Technical Guide to its Discovery, Mechanisms, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Guanidinoethyl sulfonate, a compound more widely and accurately known in the scientific literature as Taurolidine (B130013) . While the term "Guanidinoethyl sulfonate" is chemically descriptive, it is crucial to distinguish it from another taurine (B1682933) derivative, taurocyamine (2-[(aminoiminomethyl)amino]-ethanesulfonic acid), which is a research chemical primarily used to study taurine transport. This document will focus exclusively on Taurolidine, a taurine-derived antimicrobial agent with a rich scientific history and expanding therapeutic applications, including promising anti-neoplastic and anti-inflammatory properties.

Initially synthesized in the 1970s, Taurolidine has evolved from its primary use as a local antiseptic to a subject of intense investigation in oncology and immunology. This guide will delve into the technical details of its discovery, synthesis, multifaceted mechanisms of action, and the quantitative data supporting its therapeutic potential. Detailed experimental protocols and visual representations of its signaling pathways are provided to facilitate a deeper understanding and further research into this versatile molecule.

Discovery and Scientific History

Taurolidine was first synthesized in 1972 by Geistlich Pharma AG in Switzerland.[1] Its development was rooted in the search for novel antimicrobial agents. Derived from the endogenous amino acid taurine, it was initially investigated for its bactericidal and anti-endotoxin properties.[1][2] Clinical trials commencing in 1975 explored its use in patients with severe peritonitis, often as a surgical lavage solution.[1][2] Over the subsequent decades, its clinical application shifted towards the prevention of catheter-related bloodstream infections (CRBSIs) due to its ability to combat biofilm formation and the low incidence of bacterial resistance.[1][2][3]

A pivotal moment in Taurolidine's scientific history occurred in the late 1990s with the discovery of its potent anti-neoplastic properties.[2] This opened up a new avenue of research, positioning Taurolidine as a potential anti-cancer therapeutic.[2][4][5] Its ability to induce apoptosis, inhibit angiogenesis, and modulate the immune response has been the focus of numerous preclinical and a growing number of clinical studies.[1][5][6]

Chemical Synthesis

The synthesis of Taurolidine is a multi-step process that begins with the amino acid taurine. The general synthetic route involves the protection of the amino group of taurine, conversion to an amide, and subsequent condensation with formaldehyde.

Representative Synthetic Protocol

A common method for the synthesis of Taurolidine is as follows:

-

Protection of Taurine: Taurine is reacted with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base like sodium hydroxide (B78521) to yield N-benzyloxycarbonyl-taurine (Cbz-taurine).[1]

-

Formation of Cbz-Taurinamide: Cbz-taurine is then converted to Cbz-taurinamide. This can be achieved by first reacting it with a halogenating agent such as phosphorus pentachloride (PCl₅) to form the corresponding sulfonyl chloride, which is then treated with ammonia.

-

Deprotection to Taurinamide: The Cbz protecting group is removed from Cbz-taurinamide via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to produce taurinamide.[1] The resulting taurinamide is often converted to a more stable salt, such as taurinamide succinate (B1194679), by adding succinic acid.[1][7][8]

-

Final Condensation: Taurinamide succinate is dissolved in water, and the pH is adjusted to 7-8 using a saturated sodium bicarbonate solution. Formaldehyde is then added to the solution, and the mixture is stirred for several hours. The resulting solid, Taurolidine, is filtered and washed with water.[1][7][8]

Mechanisms of Action

Taurolidine exerts its biological effects through a variety of mechanisms, impacting microbial viability, inflammatory responses, and cancer cell proliferation. Its activity stems from its metabolism to active methylol-containing derivatives.[1][6]

Antimicrobial and Anti-Endotoxin Activity

The primary antimicrobial mechanism of Taurolidine involves the release of active methylol (hydroxymethyl) groups upon its hydrolysis to methylol taurultam (B145894) and methylol taurinamide.[1][6] These reactive methylol groups interact with the components of bacterial and fungal cell walls, leading to their disruption and subsequent cell lysis.[4][9] This mechanism is effective against a broad spectrum of pathogens, and importantly, the development of bacterial resistance is uncommon.[1][6] Furthermore, Taurolidine can neutralize bacterial endotoxins (lipopolysaccharides) and exotoxins by cross-linking their molecular structures.[1][6]

Anti-Inflammatory Signaling

Taurolidine has demonstrated significant anti-inflammatory properties by modulating cytokine production. It has been shown to inhibit the synthesis and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4][9][10][11][12] This is achieved by interfering with inflammatory signaling cascades, leading to a downregulation of cytokine gene expression.[1]

Figure 1. Anti-inflammatory signaling pathway of Taurolidine.

Antineoplastic Mechanisms

The anti-cancer activity of Taurolidine is multifaceted, involving the induction of apoptosis, inhibition of angiogenesis, and reduction of tumor cell adherence.[1][5][6]

Apoptosis Induction: Taurolidine induces programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[1][5][6]

-

Intrinsic Pathway: Taurolidine can alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the disruption of the mitochondrial membrane potential. This results in the release of cytochrome c, which in turn activates the caspase cascade, leading to apoptosis.[1]

-

Extrinsic Pathway: Taurolidine can also directly activate extrinsic apoptotic pathways, although the precise mechanisms are still under investigation.[1][6]

Figure 2. Intrinsic apoptotic pathway induced by Taurolidine.

Anti-Angiogenesis: Taurolidine inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis. It has been shown to suppress the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.[13]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies on Taurolidine.

Table 1: Preclinical Anti-Cancer Efficacy of Taurolidine

| Cancer Type | Cell Line | Animal Model | Taurolidine Administration | Key Findings | Reference |

| Colorectal Cancer | DHD/K12/TRb | BD IX Rats | 100 mg/kg, intraperitoneal (single dose) | Significant decrease in tumor burden (3±1 nodules vs. 649±101 in control).[2][9] | [2][9] |

| Colorectal Cancer | CC531 | WAG Rats | Intraperitoneal (various concentrations) | Significantly decreased intraperitoneal tumor weight (p < 0.001).[2][14] | [2][14] |

| Malignant Mesothelioma | REN | Athymic Mice | 17.5 or 20 mg, intraperitoneal, 3 days/week for up to 3 weeks | Significant tumor reduction (62% to >99%) compared to controls (P < 0.05).[2] | [2] |

| Ovarian Cancer | PA-1 | Nude Mice | Intraperitoneal | Significantly inhibited tumor development and growth. | [15] |

| Neuroblastoma | SK-N-BE(2)-M17, SK-N-SH | In vitro | 100, 250, 500 µM | Significant inhibition of cell growth compared to control cells.[16] | [16] |

Table 2: In Vitro Cytotoxicity of Taurolidine in Cancer Cell Lines (24h incubation)

| Cell Line | Cancer Type | Taurolidine Concentration (µM) | % Viable Cells (Mean ± SEM) | Predominant Cell Death | Reference |

| HT29 | Colon | 250 | 66.2 ± 5.6 | Apoptosis | [17] |

| Chang Liver | Liver | 250 | 33.2 ± 1.0 | Apoptosis & Necrosis | [17] |

| HT1080 | Fibrosarcoma | 100 | 26.8 ± 3.7 | Apoptosis | [17] |

| AsPC-1 | Pancreas | 1000 | 36.8 ± 5.2 | Necrosis | [17] |

| BxPC-3 | Pancreas | 1000 | 25.7 ± 4.3 | Necrosis | [17] |

Table 3: Clinical Effects of Taurolidine on Cytokine Levels

| Study Population | Intervention | Cytokine Measured | Key Finding | Reference |

| Resectable gastrointestinal cancer patients (n=120) | 0.5% Taurolidine lavage | IL-1β, IL-6, IL-10 | Significantly lower postoperative intraperitoneal levels compared to povidone-iodine control.[10][11][12] | [10][11][12] |

| Hemodialysis patients with tunneled catheters (n=31) | Taurolidine-citrate-heparin lock solution (3 months) | hs-CRP, IL-6, TNF-α | Significant reduction in serum hs-CRP and IL-6, and decreased mRNA expression of TNF-α and IL-6 in PBMCs.[18] | [18] |

Table 4: Pharmacokinetic Parameters of Taurolidine Metabolites in Healthy Volunteers

| Metabolite | Half-life (t½) | Key Observation | Reference |

| Taurultam | ~1.5 hours | Shorter half-life and lower systemic exposure than taurinamide.[3][6] | [3][6] |

| Taurinamide | ~6 hours | Pharmacokinetic parameters not substantially changed by varying infusion rates.[3][6] | [3][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Cell Growth Inhibition Assay

Objective: To determine the effect of Taurolidine on the proliferation of cancer cells.

Protocol:

-

Cancer cell lines (e.g., PA-1, SKOV-3) are seeded in 12-well cell culture plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

-

Taurolidine is added to the wells at final concentrations ranging from 0.1 to 200 µM. A vehicle control (e.g., 5% Kollidon 17PF) is added to control wells.

-

The cells are incubated for 72 hours.

-

After incubation, the cells are harvested by trypsinization.

-

The cell number in each well is determined using an electronic cell counter to assess cell growth inhibition.

-

Each experiment is performed in duplicate and repeated a minimum of three times.[15]

Flow Cytometry for Apoptosis Analysis

Objective: To quantify the induction of apoptosis by Taurolidine.

Protocol:

-

Cells (e.g., PA-1, SKOV-3) are seeded at 1 x 10⁶ cells per flask and incubated for 24 hours.

-

Taurolidine is added at final concentrations of 25, 50, or 100 µM. Control cultures receive the vehicle.

-

After 48 hours of incubation, cells are harvested by trypsinization and resuspended in ice-cold PBS at a density of 2 x 10⁶ cells/ml.

-

Cells are stained with a solution containing propidium (B1200493) iodide (0.05 mg/ml), Igepal (0.6%), and sodium citrate (B86180) (1%) for 30 minutes at room temperature in the dark.

-

The DNA content of the cells is then analyzed by flow cytometry to identify the sub-G1 peak indicative of apoptotic cells.[15]

In Vivo Tumor Growth Inhibition in a Rat Model

Objective: To evaluate the in vivo anti-tumor efficacy of Taurolidine.

Protocol:

-

BD IX rats are randomized into a control group and a Taurolidine treatment group (n=10/group).

-

A laparotomy is performed on all animals, and DHD/K12/TRb rat metastatic colorectal tumor cells are instilled intraperitoneally.

-

The treatment group receives an intraperitoneal administration of Taurolidine (100 mg/kg), while the control group receives phosphate-buffered saline (PBS).

-

The animals are monitored for 24 days.

-

After 24 days, the animals are euthanized, and the tumor burden is assessed by counting the number of tumor nodules in the peritoneal cavity.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The pharmacokinetics of taurolidine metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of taurolidine following repeated intravenous infusions measured by HPLC-ESI-MS/MS of the derivatives taurultame and taurinamide in glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taurolidine - Wikipedia [en.wikipedia.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. US8952148B2 - Process for the preparation of taurolidine and its intermediates thereof - Google Patents [patents.google.com]

- 9. Taurolidine inhibits tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Taurolidine reduces the tumor stimulating cytokine interleukin-1beta in patients with resectable gastrointestinal cancer: a multicentre prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Taurolidine reduces the tumor stimulating cytokine interleukin-1beta in patients with resectable gastrointestinal cancer: a multicentre prospective randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Impact of taurolidine on the growth of CC531 coloncarcinoma cells in vitro and in a laparoscopic animal model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Taurolidine specifically inhibits growth of neuroblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative analysis of cell death induction by Taurolidine in different malignant human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Guanidinoethyl Sulfonate in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinoethyl sulfonate (GES), also known as Taurocyamine, is a structural analog of taurine (B1682933) that has garnered attention in the field of neuroscience for its multifaceted pharmacological profile. Primarily recognized as a competitive inhibitor of the taurine transporter (TauT), GES has been instrumental in elucidating the physiological roles of taurine in the central nervous system (CNS). Its ability to cross the blood-brain barrier and modulate various receptor systems has made it a valuable tool for studying neuroprotection, synaptic plasticity, and the pathophysiology of neurological disorders. This technical guide provides a comprehensive overview of the current understanding of GES, focusing on its mechanisms of action, quantitative effects, and the experimental protocols used to investigate its properties.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on Guanidinoethyl sulfonate.

Table 1: Receptor and Transporter Interactions

| Target | Action | Species/System | IC50 / EC50 | Reference |

| Glycine (B1666218) Receptor (GlyR) | Competitive Antagonist | Mouse Striatal Neurons | 565 µM (IC50) | [1] |

| Glycine-induced Current | Antagonist | Mouse Striatal Neurons | Shifts Glycine EC50 from 62 µM to 154 µM (at 0.5 mM GES) | [1] |

| GABAA Receptor | Weak Agonist/Antagonist | Mouse Striatal Neurons | - | [1] |

| Taurine Transporter (TauT) | Competitive Inhibitor | Rat Retina | - | [2] |

| Glutamate (B1630785) Uptake | Uncompetitive Inhibitor | Rat Primary Astroglial Cultures | Reduces Km and Vmax at 100 µM | [3] |

Table 2: In Vivo and Ex Vivo Effects on Taurine Levels

| Treatment Regimen | Tissue | Species | Duration | Taurine Depletion (%) | Reference |

| 1% GES in drinking water | Heart | Rat | 4 weeks | 80% | [2] |

| 1% GES in drinking water | Liver | Rat | 4 weeks | 76% | [2] |

| 1% GES in drinking water | Cerebellum | Rat | 4 weeks | 67% | [2] |

| GES in drinking water | Brain Structures (Hippocampus, Cerebellum, Cortex) | Rat | 1 month | 50-80% | [4][5] |

| GES in drinking water | Fetal Brain | Rat (Maternal Treatment) | - | 87% | [1] |

| GES in drinking water | Retina | Rat | 6 weeks | 70% | [2] |

Table 3: Neuroprotective and Electrophysiological Effects

| Experimental Model | Key Finding | Quantitative Effect | Species | Reference |

| Gerbil Model of Forebrain Ischemia | Neuroprotection of CA1 Neurons | 61.1 surviving cells/mm (GES) vs. 17.75 cells/mm (saline) | Gerbil | [1][6] |

| Cultured Murine Cerebellar Granule Neurons | GABAA Receptor Agonism | Dose-dependent activation of currents | Mouse | [7] |

| Rat Hippocampal Slices | Synaptic Plasticity | Mimics taurine's effect on late-LTP | Rat | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols cited in the literature on Guanidinoethyl sulfonate.

Animal Models of Neurological Disease

Gerbil Model of Forebrain Ischemia:

-

Animals: Male Mongolian gerbils are commonly used.

-

Procedure:

-

Animals are anesthetized, typically with an intraperitoneal injection of a veterinary anesthetic.

-

A midline cervical incision is made to expose both common carotid arteries.

-

Transient bilateral common carotid artery occlusion is performed for a set duration (e.g., 5 minutes) using non-traumatic arterial clips to induce forebrain ischemia.

-

The clips are then removed to allow for reperfusion.

-

The incision is sutured, and the animals are allowed to recover.

-

GES or a vehicle control is administered prior to the ischemic insult.

-

After a set survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological analysis to assess neuronal death, particularly in the CA1 region of the hippocampus.[6]

-

Electrophysiology

Patch-Clamp Electrophysiology on Cultured Neurons:

-

Cell Culture:

-

Primary neuronal cultures (e.g., cerebellar granule neurons, striatal neurons) are prepared from neonatal mice or rats.

-

The desired brain region is dissected and enzymatically dissociated.

-

Cells are plated on coated coverslips and maintained in a suitable culture medium.

-

-

Recording:

-

Whole-cell patch-clamp recordings are performed on individual neurons.

-

The extracellular solution contains standard physiological ion concentrations.

-

The intracellular (pipette) solution contains a chloride salt (e.g., CsCl or KCl) to allow for the measurement of chloride currents.

-

Agonists (GABA, glycine, taurine, GES) and antagonists (bicuculline, picrotoxin, strychnine) are applied to the cell via a rapid perfusion system.

-

Currents are recorded in response to agonist application at a fixed holding potential to determine the effects of GES on receptor function (e.g., agonist, antagonist, modulator).[1][7]

-

Biochemical and Neurochemical Analyses

Measurement of Taurine Levels:

-

Sample Preparation:

-

Animals are treated with GES in their drinking water for a specified period.

-

Tissues (e.g., brain regions, heart, liver) are rapidly dissected and frozen.

-

Tissues are homogenized in a suitable buffer, often containing an internal standard.

-

Proteins are precipitated, and the supernatant is collected for analysis.

-

-

Analysis:

-

High-Performance Liquid Chromatography (HPLC) is a common method for quantifying amino acid levels, including taurine.

-

The supernatant is derivatized with a fluorescent tag (e.g., o-phthalaldehyde) to allow for detection.

-

The derivatized amino acids are separated by reverse-phase HPLC and detected using a fluorescence detector.

-

Taurine levels are quantified by comparing the peak area to that of a known standard.[2][4][5]

-

Signaling Pathways and Mechanisms of Action

Guanidinoethyl sulfonate exerts its effects through multiple mechanisms, primarily centered around its interaction with taurine transport and inhibitory neurotransmitter receptors.

Inhibition of Taurine Transport

The primary and most well-characterized action of GES is the competitive inhibition of the taurine transporter (TauT). By blocking this transporter, GES leads to a significant depletion of intracellular taurine levels in various tissues, including the brain.[2][4][5] This depletion is a key mechanism underlying many of its observed physiological effects, as taurine itself is involved in osmoregulation, neuromodulation, and cytoprotection.

Caption: Inhibition of the Taurine Transporter (TauT) by GES.

Modulation of Inhibitory Neurotransmitter Receptors

GES directly interacts with both glycine and GABA-A receptors, which are ligand-gated chloride channels that mediate inhibitory neurotransmission.

-

Glycine Receptors (GlyR): GES acts as a competitive antagonist at GlyRs.[1] By blocking the binding of glycine, GES can reduce chloride influx and subsequent hyperpolarization, thereby decreasing the inhibitory tone mediated by these receptors.

-

GABA-A Receptors (GABA-AR): The interaction of GES with GABA-A receptors is more complex, with evidence suggesting it can act as both a weak agonist and an antagonist.[1][7] This dual activity implies that GES can either directly activate the receptor to increase chloride conductance or block the effects of GABA, depending on the context.

Caption: Modulation of Glycine and GABA-A Receptors by GES.

Neuroprotection in Ischemic Injury

In models of ischemic brain injury, pretreatment with GES has been shown to be neuroprotective, particularly for CA1 neurons in the hippocampus.[1][6] The proposed mechanisms for this neuroprotective effect are multifaceted and likely involve a combination of its actions:

-

Regulation of Brain pH: GES may help regulate brain pH, which is a critical factor in neuronal survival during and after an ischemic event.[1]

-

Modulation of Excitotoxicity: While GES can inhibit glutamate uptake, which might seem counterintuitive for neuroprotection, its overall effect in the context of ischemia appears to be beneficial. This could be due to its actions on inhibitory receptors, which may counteract excessive excitatory signaling.

-

Taurine Depletion-Related Effects: The chronic depletion of taurine by GES may induce adaptive changes in the brain that render it more resilient to ischemic stress.

Caption: Proposed Neuroprotective Mechanisms of GES in Ischemia.

Conclusion

Guanidinoethyl sulfonate is a versatile pharmacological tool with significant implications for neuroscience research. Its ability to inhibit taurine transport and modulate key inhibitory neurotransmitter receptors provides a unique avenue for investigating the roles of these systems in both normal brain function and pathological conditions. The quantitative data and experimental protocols summarized in this guide offer a foundation for researchers and drug development professionals to design and interpret studies aimed at further unraveling the therapeutic potential of targeting these pathways. Future research should focus on elucidating the precise molecular interactions of GES with its targets and exploring its efficacy in a wider range of neurological and psychiatric disorder models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of 2-guanidinoethane sulfonate on glutamate uptake in primary astroglial cultures from the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The taurine transporter substrate guanidinoethyl sulfonate mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guanidinoethane sulfate is neuroprotective towards delayed CA1 neuronal death in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanidinoethyl sulfonate and its impact on neurotransmitter levels

An In-depth Technical Guide to Guanidinoethyl Sulfonate and its Impact on Neurotransmitter Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinoethyl sulfonate (GES), also known as taurocyamine, is a structural analogue of the β-amino acid taurine (B1682933).[1][2] It is a pivotal research compound primarily utilized for its ability to competitively inhibit the taurine transporter, thereby depleting endogenous taurine levels.[1][3] This property has made GES an invaluable tool for investigating the multifaceted physiological roles of taurine, which include osmoregulation, neuromodulation, and synaptic plasticity.[3][4] However, the pharmacological profile of GES is not entirely selective. Emerging evidence reveals that GES directly interacts with key inhibitory neurotransmitter receptors, specifically GABA-A and glycine (B1666218) receptors.[1] This guide provides a comprehensive technical overview of the mechanisms of action of GES, its quantifiable impact on neurotransmitter systems, and detailed experimental protocols for its study.

Core Mechanisms of Action

The primary mechanism attributed to GES is the competitive inhibition of the taurine transporter (TauT), leading to a significant reduction in taurine concentrations in both central and peripheral tissues.[3][5] Beyond this, GES exhibits a complex pharmacological profile by directly modulating major inhibitory ionotropic receptors.

Its principal actions include:

-

Taurine Transporter (TauT) Inhibition: GES competitively blocks TauT, which is the primary mechanism for clearing taurine from the extracellular space. This leads to systemic taurine depletion when administered chronically.[3][6]

-

GABA-A Receptor (GABA-AR) Modulation: GES acts as a weak partial agonist at GABA-A receptors.[1][7] It can evoke a small current by itself but can also act as an antagonist, reducing the response to the endogenous agonist GABA.[1]

-

Glycine Receptor (GlyR) Antagonism: GES functions as a competitive antagonist at strychnine-sensitive glycine receptors, thereby inhibiting glycinergic neurotransmission.[1][2]

These interactions collectively contribute to its observed physiological effects, including a proconvulsant or epileptogenic action, which can be explained by its antagonism of inhibitory GABA and glycine receptors.[1]

Quantitative Impact on Neurotransmitter Systems

The effects of GES have been quantified primarily through electrophysiological studies on isolated neurons and neurochemical analysis following in vivo administration.

Modulation of GABA-A Receptor Function

GES demonstrates a dualistic effect on GABA-A receptors, acting as a weak partial agonist and an antagonist. Electrophysiological recordings from acutely isolated mouse striatal neurons have quantified this interaction.[1]

| Parameter | Target Neuron Type | Value | Agonist Control | Reference |

| Evoked Current (% of Max GABA) | Medium Spiny Neurons | 9.9 ± 2.3% | 500 μM GABA | [1] |

| Evoked Current (% of Max GABA) | Cholinergic Interneurons | 5.6 ± 1.1% | 500 μM GABA | [1] |

| Half Maximal Concentration (EC₅₀) | Medium Spiny Neurons | 534 ± 65 μM | N/A | [1] |

| Hill Coefficient | Medium Spiny Neurons | 0.93 ± 0.09 | N/A | [1] |

| Table 1: Agonist activity of Guanidinoethyl Sulfonate (10 mM) at GABA-A receptors. |

Antagonism of Glycine Receptors

GES competitively inhibits glycine receptors, reducing the current evoked by glycine. This effect has been quantified by measuring the reduction in glycine-induced currents and the shift in the glycine dose-response curve.[1]

| Parameter | Target Neuron Type | Value | Control Condition | Reference |

| Reduction of Glycine-Evoked Current | Giant Aspiny Neurons | Reduced to 36 ± 2.7% of control | 100 μM Glycine | [1] |

| Reduction of Glycine-Evoked Current | Medium Spiny Neurons | Reduced to 35 ± 3.9% of control | 100 μM Glycine | [1] |

| Glycine EC₅₀ (Control) | Giant Aspiny Neurons | 62 μM | N/A | [1] |

| Glycine EC₅₀ (with 0.5 mM GES) | Giant Aspiny Neurons | 154 μM | N/A | [1] |

| Table 2: Antagonistic effects of Guanidinoethyl Sulfonate (1 mM unless specified) on Glycine receptors. |

Depletion of Endogenous Taurine Levels

Chronic administration of GES is highly effective at reducing taurine concentrations across various brain regions. This is a cornerstone of its use in research.

| Brain Region | Administration Method | Duration | Reduction in Taurine Levels | Animal Model | Reference |

| Hippocampus | GES in drinking water | 1 month | 50 - 80% | Rat | [3][5] |

| Cerebellum | GES in drinking water | 1 month | 50 - 80% | Rat | [3][5] |

| Cortex | GES in drinking water | 1 month | 50 - 80% | Rat | [3][5] |

| Table 3: In vivo effects of chronic Guanidinoethyl Sulfonate administration on brain taurine levels. |

Visualizing GES Mechanisms and Workflows

Caption: Synaptic mechanisms of Guanidinoethyl Sulfonate (GES).

Caption: Experimental workflow for electrophysiological analysis.

Caption: Workflow for in vivo taurine depletion studies.

Experimental Protocols

Protocol: Whole-Cell Electrophysiology in Striatal Neurons

This protocol is adapted from methodologies used to characterize the effects of GES on GABA-A and glycine receptors in mouse striatal neurons.[1]

1. Animal Model and Slice Preparation:

-

Species: 4-10 week old male C57/Bl6 mice.[1]

-

Procedure: Following approved animal care protocols, animals are euthanized. The brain is rapidly removed and placed in ice-cold cutting solution.

-

Slicing: 400 μm thick horizontal striatal slices are prepared using a vibratome.[1]

-

Incubation: Slices are incubated in a solution containing (in mM): 124 NaCl, 3.7 KCl, 1.24 NaH₂PO₄, 1.3 MgSO₄, 2.0 CaCl₂, 25.6 NaHCO₃, and 20 glucose, saturated with 95% O₂ / 5% CO₂.[1]

2. Neuron Isolation:

-

Individual neurons (e.g., medium spiny neurons, cholinergic interneurons) are acutely dissociated from the striatal slices for whole-cell recording.

3. Electrophysiological Recording:

-

Technique: Whole-cell patch-clamp configuration.[1]

-

Equipment: EPC-9 amplifier or equivalent. Data acquisition and analysis software (e.g., Tida for Windows).[1]

-

Pipettes: Borosilicate glass pipettes with a resistance of 4-6 MΩ.[1]

-

Electrode Solution (in mM): 140 CsCl, 2 MgCl₂, 0.5 CaCl₂, 5 EGTA, 10 HEPES/KOH, adjusted to pH 7.2.[1]

-

Recording Parameters: Holding potential is set to -70 mV. Series resistance is compensated by 80-90%, and only cells with a series resistance <15 MΩ are used for analysis.[1]

4. Drug Application:

-

A fast perfusion system is used for rapid application and washout of drugs.[1]

-

Test Compounds: GES, GABA, glycine.

-

Pharmacological Tools: To isolate receptor activity, specific antagonists are used. For example, when studying glycine receptors, the GABA-A receptor antagonist gabazine (B1674388) (10 μM) is included in all solutions.[1] Antagonists are typically pre-incubated for ~30 seconds before co-application with the agonist.[1]

5. Data Analysis:

-

Peak current amplitudes are measured in response to agonist application in the presence and absence of GES.

-

Dose-response curves are constructed by plotting normalized current amplitudes against agonist concentration and fitted with the Hill equation to determine EC₅₀ and Hill coefficients.[1]

-

Statistical comparisons are made using appropriate tests, such as Student's t-test.[1]

Protocol: In Vivo Taurine Depletion and Measurement

This protocol describes a general method for depleting brain taurine levels in rodents using GES, as demonstrated in rat studies.[3][5]

1. Animal Model and GES Administration:

-

Species: Adult rats (e.g., Sprague-Dawley).

-

Housing: Animals are housed under standard conditions with ad libitum access to food and water.

-

GES Administration: GES is dissolved in the drinking water (e.g., at a concentration of 1%) and provided as the sole source of fluid for an extended period, typically one month, to achieve significant taurine depletion.[3][6]

2. In Vivo Microdialysis:

-

Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., hippocampus).[3] Animals are allowed to recover from surgery.

-

Microdialysis Session: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 μL/min).

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials for subsequent neurochemical analysis.

3. Neurochemical Analysis:

-

Technique: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying amino acids like taurine.

-

Derivatization: Taurine is often derivatized with a fluorogenic reagent (e.g., o-phthalaldehyde, OPA) to enable sensitive detection.

-

Detection: A fluorescence detector or a mass spectrometer (LC-MS/MS) is used for quantification.

-

Quantification: Taurine concentrations in the dialysate samples are determined by comparing peak areas to those of known standards.

Conclusion for the Research Professional

Guanidinoethyl sulfonate is a compound with a complex but well-characterized pharmacological profile. While its primary utility lies in its robust ability to deplete taurine via competitive inhibition of the TauT transporter, researchers must account for its direct actions on GABA-A and glycine receptors. Its weak agonism at GABA-A receptors and competitive antagonism at glycine receptors can significantly influence neuronal excitability and confound the interpretation of data if not properly controlled for. The quantitative data and protocols presented herein provide a technical foundation for designing rigorous experiments to investigate the roles of taurine and to accurately interpret the effects of GES on neuronal function and neurotransmitter systems. Future research should aim to further delineate the impact of GES on other neurotransmitter systems, such as the glutamatergic and monoaminergic systems, to build a more complete understanding of its network effects.

References

- 1. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanidinoethyl sulfonate - Biochemicals - CAT N°: 17572 [bertin-bioreagent.com]

- 3. The taurine transporter substrate guanidinoethyl sulfonate mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taurine Is a Potent Activator of Extrasynaptic GABAA Receptors in the Thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Guanidinoethane sulfonate and the disposition of dietary taurine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrophysiological Effects of Guanidinoethyl Sulfonate on Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological effects of Guanidinoethyl sulfonate (GES), also known as taurocyamine, on neuronal function. GES is a structural analog of taurine (B1682933) and is widely utilized as a competitive inhibitor of the taurine transporter.[1][2] Its multifaceted interactions with key inhibitory neurotransmitter receptors, however, reveal a more complex pharmacological profile that is critical for researchers in neuroscience and drug development to understand. This document synthesizes key findings from electrophysiological studies, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Electrophysiological Actions of Guanidinoethyl Sulfonate

Guanidinoethyl sulfonate exerts its primary electrophysiological effects on neurons by modulating the function of two major classes of inhibitory ionotropic receptors: GABA-A receptors (GABA-A Rs) and glycine (B1666218) receptors (GlyRs).[1][3] Its actions are complex, exhibiting both agonistic and antagonistic properties that are dependent on the receptor subtype and the specific neuronal population under investigation.[1][4] The primary consequence of these interactions is an alteration of chloride ion flux across the neuronal membrane, leading to changes in neuronal excitability.

Interaction with GABA-A Receptors

GES has been demonstrated to act as a weak partial agonist at GABA-A receptors.[1][3] In cultured murine cerebellar granule cells and acutely isolated mouse striatal neurons, application of GES evokes whole-cell currents that can be attenuated by the GABA-A receptor antagonists bicuculline (B1666979) and picrotoxin.[1][3] The currents induced by GES reverse polarity near the chloride equilibrium potential, confirming the involvement of chloride channels integral to GABA-A receptor function.[3]

While it can activate GABA-A receptors, GES also exhibits antagonistic properties. It has been shown to antagonize GABA-evoked responses, suggesting a competitive interaction at the GABA binding site.[1] This dual agonist/antagonist activity highlights the complexity of its interaction with GABA-A receptors.

Interaction with Glycine Receptors